molecular formula C22H24ClN3OS2 B12405173 NTPDase-IN-3

NTPDase-IN-3

Cat. No.: B12405173
M. Wt: 446.0 g/mol
InChI Key: YQOHNUQVTDOXCB-UHFFFAOYSA-N
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Description

NTPDase-IN-3 is a compound known for its inhibitory effects on nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are responsible for hydrolyzing nucleotides such as adenosine triphosphate and adenosine diphosphate to their monophosphate forms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the use of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution and Suzuki reactions . The reaction conditions typically involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of NTPDase-IN-3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

NTPDase-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified during the synthesis. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C22H24ClN3OS2

Molecular Weight

446.0 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C22H24ClN3OS2/c1-14(2)12-16-4-8-18(9-5-16)15(3)20(27)24-21-25-26-22(29-21)28-13-17-6-10-19(23)11-7-17/h4-11,14-15H,12-13H2,1-3H3,(H,24,25,27)

InChI Key

YQOHNUQVTDOXCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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